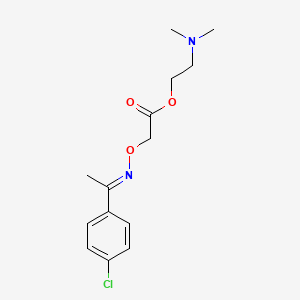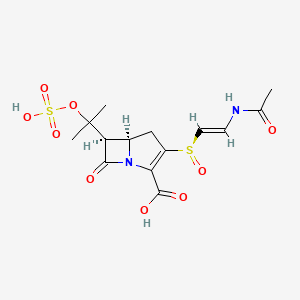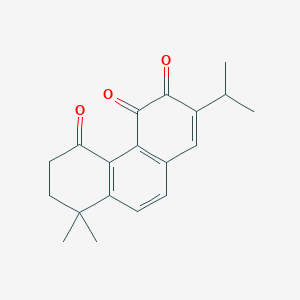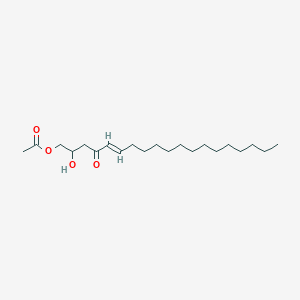![molecular formula C11H17N9O B1241636 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-1-tetrazolyl)-N-[(1-ethyl-3,5-dimethyl-4-pyrazolyl)methylideneamino]acetamide is a member of tetrazoles.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has shown that derivatives of 1H-pyrazol-4-yl and 1H-pyrazol-1-yl, which are structurally similar to the compound , have been synthesized and evaluated for their biological activities. For instance, Thadhaney, Sharma, Sharma, and Talesara (2011) synthesized ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, which were then screened for their antimicrobial activity (Thadhaney et al., 2011).
Antimicrobial Activity
Another study by Asif, Alghamdi, Alshehri, and Kamal (2021) focused on synthesizing new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, showing significant antimicrobial activity against common pathogenic bacteria (Asif et al., 2021).
Antimycobacterial Properties
Sidhaye, Dhanawade, Manasa, and Aishwarya (2011) reported on the synthesis of nicotinic acid hydrazide derivatives, with a focus on their antimycobacterial activity. Their findings highlight the potential use of similar compounds in combating mycobacterial infections (Sidhaye et al., 2011).
Structural Studies and Magnetic Properties
Mandal, Roy, Konar, Jana, Ray, Das, Saha, El Fallah, Butcher, Chatterjee, and Kar (2011) conducted a study focusing on the self-assembly of certain ligands, including those with pyrazole derivatives, to form complex structures with unique magnetic properties. This research opens up possibilities for the use of such compounds in magnetic and structural applications (Mandal et al., 2011).
Antitubercular Activity
Mohite, Deshmukh, Pandhare, and Bankar (2021) synthesized novel Schiff’s bases of 2-(1H-tetrazol-5-yl) pyridine and evaluated their antitubercular activity against Mycobacterium Tuberculosis. This suggests a potential application of similar compounds in the treatment of tuberculosis (Mohite et al., 2021).
Corrosion Inhibition
A study by Wang, Wang, Wang, Wang, and Liu (2006) on bipyrazolic-type organic compounds, closely related to the queried compound, investigated their potential as corrosion inhibitors. Their findings contribute to understanding how such compounds can be used in materials science to prevent corrosion (Wang et al., 2006).
Propriétés
Nom du produit |
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide |
|---|---|
Formule moléculaire |
C11H17N9O |
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
2-(5-aminotetrazol-1-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N9O/c1-4-19-8(3)9(7(2)16-19)5-13-14-10(21)6-20-11(12)15-17-18-20/h5H,4,6H2,1-3H3,(H,14,21)(H2,12,15,18)/b13-5+ |
Clé InChI |
PBQCPSIMELBFAM-WLRTZDKTSA-N |
SMILES isomérique |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)CN2C(=NN=N2)N)C |
SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C |
SMILES canonique |
CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C |
Solubilité |
35.5 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B1241557.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)


![[3H]azietomidate](/img/structure/B1241571.png)
![9-phenyl-7-propyl-4H,6H-pyrimido[6,1-b][1,3]thiazine-6,8(7H)-dione](/img/structure/B1241572.png)

![ethyl 2-((S)-8-((R)-2-(3-chlorophenyl)-2-hydroxyethylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)acetate](/img/structure/B1241574.png)
